molecular formula C9H12O2 B2817340 Tricyclo[3.2.1.02,4]octane-3-carboxylic acid CAS No. 37399-09-0

Tricyclo[3.2.1.02,4]octane-3-carboxylic acid

Cat. No.: B2817340
CAS No.: 37399-09-0
M. Wt: 152.19 g/mol
InChI Key: VKCZTBCHTNDVEK-MLVOBBTPSA-N
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Description

Tricyclo[3.2.1.02,4]octane-3-carboxylic acid is a unique organic compound characterized by its tricyclic structure. The compound has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol Its structure consists of a fused ring system, which imparts significant rigidity and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.02,4]octane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.2.1.02,4]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Tricyclo[3.2.1.02,4]octane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which Tricyclo[3.2.1.02,4]octane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Tricyclo[3.2.1.02,4]octane-3-carboxylic acid is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

37399-09-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,2R,4S,5R)-tricyclo[3.2.1.02,4]octane-3-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3H2,(H,10,11)/t4-,5+,6+,7-,8?

InChI Key

VKCZTBCHTNDVEK-MLVOBBTPSA-N

SMILES

C1CC2CC1C3C2C3C(=O)O

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C3C(=O)O

Canonical SMILES

C1CC2CC1C3C2C3C(=O)O

solubility

not available

Origin of Product

United States

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